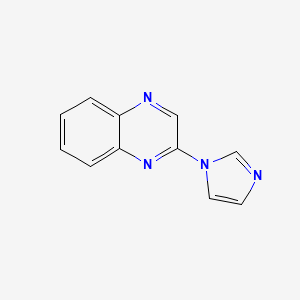

2-(1H-imidazol-1-yl)quinoxaline

Übersicht

Beschreibung

“2-(1H-imidazol-1-yl)quinoxaline” is a derivative of imidazoquinoxalines, which are known for their wide spectrum of biological activity . They possess antiallergenic, antitumor, and anticonvulsant properties, and also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . They are attracting the attention of researchers due to their anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Synthesis Analysis

The synthesis of imidazoquinoxalines is based on imidazoles . One method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . This leads to the isomeric 4-cyclohexylimidazo [1,2- a ]quinoxaline as the main product and 4-cyclohexylimidazo [1,5- a ]quinoxaline as a byproduct .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The formation of imidazoquinoxalines involves aromatic nucleophilic substitution of halogen and subsequent autooxidation of the corresponding 4,5-dihydro derivatives .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Quinoxaline derivatives, including 2-(1H-imidazol-1-yl)quinoxaline, have shown promise as potential anticancer agents. Researchers have identified their activity against various cancer types, such as melanoma, T-lymphoma, myeloid leukemia, and colon cancer . These compounds may interfere with cancer cell growth, proliferation, and survival pathways.

Anti-Inflammatory Effects

2-(1H-imidazol-1-yl)quinoxaline derivatives exhibit anti-inflammatory properties. They can modulate inflammatory responses by targeting specific pathways, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

Quinoxaline compounds, including our target molecule, possess antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing various diseases .

Antimicrobial and Antiprotozoal Effects

Studies have highlighted the antimicrobial and antiprotozoal activities of quinoxaline derivatives. These compounds may inhibit bacterial growth and combat protozoan infections. Their potential use in developing novel antimicrobial agents is an exciting avenue for research .

Neurodegenerative Disease Treatment

Researchers are exploring the use of imidazo[1,5-a]-quinoxalines (a subclass of quinoxaline compounds) for treating neurodegenerative diseases, such as Parkinson’s disease. These molecules may modulate specific receptors or pathways involved in neuronal health .

Antihypertensive Agents

Certain quinoxaline derivatives, including those containing imidazole moieties, have demonstrated antihypertensive effects in animal models. These compounds may help regulate blood pressure and cardiovascular health .

Catalysis and Luminescence

Quinoxaline-based coordination polymers (CPs) have gained attention due to their appealing structures and potential applications in catalysis and luminescence. These CPs exhibit intriguing properties and could find use in various technological fields .

Formation of C–N Bonds

A versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds using aromatic aldehydes and o-phenylenediamine. This synthetic approach opens up possibilities for creating diverse quinoxaline derivatives .

Wirkmechanismus

Target of Action

2-(1H-imidazol-1-yl)quinoxaline is a compound that contains an imidazole ring, which is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is suggested that imidazoquinoxaline compounds exert their antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This suggests that 2-(1H-imidazol-1-yl)quinoxaline might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 2-(1H-imidazol-1-yl)quinoxaline.

Result of Action

It is suggested that imidazoquinoxaline compounds likely exert their antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This disruption could lead to the death of the fungal cells, thereby exerting an antifungal effect.

Safety and Hazards

Zukünftige Richtungen

The review discusses novel innovative approaches to the synthesis of imidazoquinoxalines, as well as the synthesis of their functionalized derivatives with pronounced biological activity . The field of imidazoquinoxaline preparation based on imidazoles and quinoxalines has seen significant achievements over the past 5-7 years . Future research may focus on further exploring the biological activity of these compounds and developing new drugs based on them .

Eigenschaften

IUPAC Name |

2-imidazol-1-ylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)13-7-11(14-10)15-6-5-12-8-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWJRZIJCFOJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)

![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)

![N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6493585.png)

![2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6493587.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6493611.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6493618.png)

![N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493622.png)

![N-(3,5-dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493639.png)

![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6493647.png)